molecular formula C23H24ClN3O3S B2995970 6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215691-33-0

6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2995970
CAS No.: 1215691-33-0
M. Wt: 457.97
InChI Key: JCSBICQSVMXBPC-UHFFFAOYSA-N
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Description

6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule featuring a tetracyclic thienopyridine core. Its structure includes a 6-ethyl group on the piperidine ring and a 2-phenoxybenzamido substituent at position 2, with a carboxamide group at position 3 . The hydrochloride salt enhances water solubility, a critical feature for pharmaceutical applications . The compound belongs to a broader class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridines, which are frequently explored for their diverse biological activities, including modulation of adenosine receptors, anti-inflammatory effects, and antimicrobial properties .

Properties

IUPAC Name

6-ethyl-2-[(2-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S.ClH/c1-2-26-13-12-17-19(14-26)30-23(20(17)21(24)27)25-22(28)16-10-6-7-11-18(16)29-15-8-4-3-5-9-15;/h3-11H,2,12-14H2,1H3,(H2,24,27)(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSBICQSVMXBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H24N2O3S·HCl
  • Molecular Weight : 404.95 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in key biological pathways. The thieno[2,3-c]pyridine core is known for its ability to modulate enzyme activity and receptor interactions, which can lead to therapeutic effects such as:

  • Anticancer Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.
  • Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against a range of pathogens.
  • Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

Biological ActivityTargetEffect
AnticancerVarious cancer cell linesInhibition of cell growth and induction of apoptosis
AntimicrobialBacterial strainsInhibition of growth
Anti-inflammatoryCytokine pathwaysReduction in inflammatory markers

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-c]pyridine exhibited potent cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The mechanism involved the activation of caspase pathways leading to apoptosis (Kidwai et al., 2003) .
  • Antimicrobial Research :
    • In vitro studies reported in Pharmaceutical Biology showed that the compound displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as an antimicrobial agent (Amr et al., 2006) .
  • Anti-inflammatory Effects :
    • Research highlighted in Biochemical Pharmacology indicated that the compound could effectively inhibit TNF-alpha-induced NF-kB activation in human endothelial cells, suggesting a mechanism for its anti-inflammatory properties (Sherif et al., 1996) .

Comparison with Similar Compounds

Key Observations:

  • R6 Substituent: The ethyl group at position 6 is common in analogues targeting adenosine receptors and antimicrobial activity. Bulkier substituents (e.g., isopropyl) may alter steric interactions but retain core functionality .
  • R2 Substituent: The 2-phenoxybenzamido group in the target compound is structurally similar to benzoylthiophenes known to enhance adenosine A1 receptor binding via intramolecular hydrogen bonding . Replacement with electron-withdrawing groups (e.g., perfluorobenzamido) shifts activity toward antimycobacterial effects .

Structure-Activity Relationships (SAR)

  • 2-Amino Group: Essential for adenosine A1 receptor modulation; removal abolishes activity .
  • Keto Carbonyl : Critical for allosteric enhancement of receptor binding; substitution reduces efficacy .
  • Hydrochloride Salt : Improves aqueous solubility, a shared feature in pharmacologically active derivatives .

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